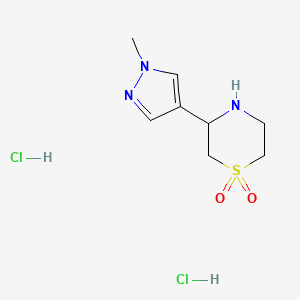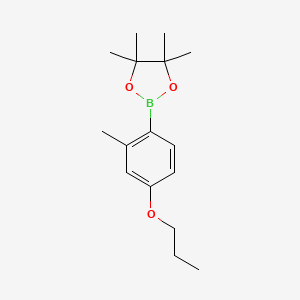
5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O and its molecular weight is 188.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Properties
Compounds consisting of 1,3-oxazole fragments, including derivatives similar to 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride, have been synthesized for their potential antimicrobial properties. For instance, carbamides synthesized from pyrrole-3-carboxylic acid, a structural relative, showed high anti-staphylococcus activity, and certain compounds demonstrated notable antifungal activity against strains like Candida albiсans and Aspergillus niger (Biointerface Research in Applied Chemistry, 2020).
Anticancer and Antimicrobial Agents
Similarly, compounds with an oxazole ring, akin to the this compound, have been studied for their anticancer and antimicrobial effects. A study highlighted the synthesis of novel heterocyclic compounds with oxazole, pyrazoline, and pyridine entities. These compounds were evaluated against 60 cancer cell lines and exhibited promising anticancer activity. Furthermore, they also displayed significant in vitro antibacterial and antifungal activities, suggesting their potential as pharmaceutical agents to combat microbial resistance (Journal of Molecular Structure, 2021).
Amino Acid-like Building Blocks
Compounds structurally related to this compound have been utilized as amino acid-like building blocks. A study on the regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates highlighted their use as novel achiral and chiral heterocyclic amino acid-like building blocks, demonstrating the compound's utility in more complex molecular constructions (Beilstein Journal of Organic Chemistry, 2022).
Plant Growth Stimulation
Derivatives of pyrrolidin-1-yl-pyrimidine, structurally related to this compound, have been found to exhibit a pronounced plant growth-stimulating effect, indicating potential agricultural applications (Russian Journal of General Chemistry, 2019).
Properties
IUPAC Name |
5-methyl-3-pyrrolidin-2-yl-1,2-oxazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-5-8(10-11-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPSWGJOXXDQSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
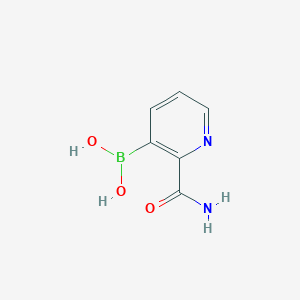
![3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol](/img/structure/B1432009.png)

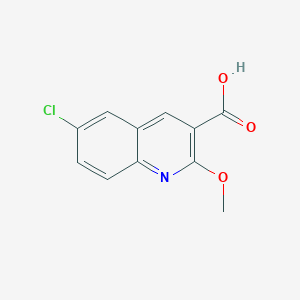
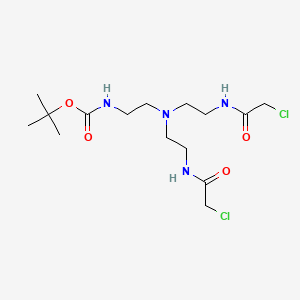
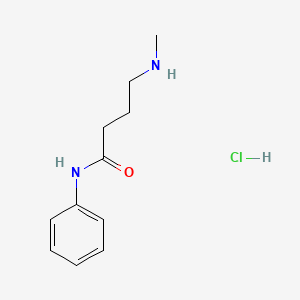
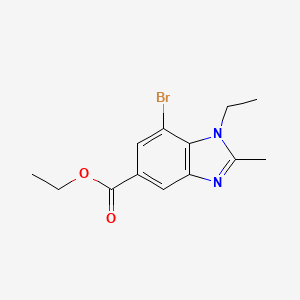
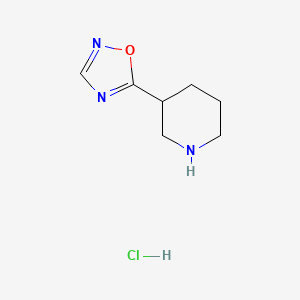

![3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B1432023.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile](/img/structure/B1432025.png)
amine hydrochloride](/img/structure/B1432027.png)
